molecular formula C18H25NO4 B581088 Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate CAS No. 1338930-81-6

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate

Cat. No.: B581088
CAS No.: 1338930-81-6
M. Wt: 319.401
InChI Key: LMLJPBDVJHMXSB-UHFFFAOYSA-N
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Description

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C17H23NO4 . It is used in various research and development applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 305.37 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Cbz-EEPC has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also shown promising results in the treatment of cancer, particularly in the inhibition of tumor growth. Cbz-EEPC has been found to have a high affinity for certain receptors in the brain, which makes it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of Cbz-EEPC is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes. Cbz-EEPC has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Cbz-EEPC has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. Cbz-EEPC has also been found to have anti-inflammatory properties, which can reduce the risk of developing certain diseases. Additionally, Cbz-EEPC has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cbz-EEPC is its high affinity for certain receptors in the brain, which makes it a potential candidate for drug development. Additionally, Cbz-EEPC has been found to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, one limitation of Cbz-EEPC is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for the study of Cbz-EEPC. One possible direction is the development of Cbz-EEPC as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore the potential use of Cbz-EEPC in cancer treatment. Another potential direction is the development of new synthesis methods for Cbz-EEPC, which could make it easier to produce in large quantities.
Conclusion:
In conclusion, Cbz-EEPC is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it a potential candidate for drug development in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action and potential applications of Cbz-EEPC.

Synthesis Methods

The synthesis of Cbz-EEPC involves the reaction of 1-ethylpiperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with benzyl chloroformate to obtain the final product, Cbz-EEPC. The synthesis of Cbz-EEPC is a multi-step process that requires careful attention to detail and purity to ensure the quality of the final product.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-3-18(16(20)22-4-2)11-8-12-19(14-18)17(21)23-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLJPBDVJHMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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